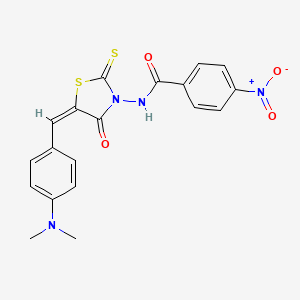

(E)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide

CAS No.: 303026-51-9

Cat. No.: VC6200484

Molecular Formula: C19H16N4O4S2

Molecular Weight: 428.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303026-51-9 |

|---|---|

| Molecular Formula | C19H16N4O4S2 |

| Molecular Weight | 428.48 |

| IUPAC Name | N-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide |

| Standard InChI | InChI=1S/C19H16N4O4S2/c1-21(2)14-7-3-12(4-8-14)11-16-18(25)22(19(28)29-16)20-17(24)13-5-9-15(10-6-13)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-11+ |

| Standard InChI Key | RNTYPIVFVMLSCU-LFIBNONCSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name reflects its intricate architecture:

-

Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a ketone group at position 4 and a thione group at position 2.

-

Benzylidene substituent: A 4-(dimethylamino)benzaldehyde-derived Schiff base conjugated at position 5 of the thiazolidinone ring, adopting the E-configuration around the imine double bond.

-

Nitrobenzamide group: A 4-nitrobenzoyl unit linked via an amide bond to the nitrogen at position 3 of the thiazolidinone.

This arrangement confers unique electronic properties, with the electron-donating dimethylamino group and electron-withdrawing nitro group creating a push-pull system that may influence reactivity and biological interactions .

Synthetic Methodologies

While no direct synthesis of this compound is reported in the provided sources, plausible routes can be extrapolated from analogous reactions:

Formation of the Thiazolidinone Core

The thiazolidinone scaffold is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, 2-thioxothiazolidin-4-one intermediates are accessible through iodine-mediated reactions of thiourea with ketones, as demonstrated in the synthesis of related thiazole derivatives .

Schiff Base Formation

The benzylidene moiety is introduced through a condensation reaction between 4-(dimethylamino)benzaldehyde and the thiazolidinone’s active methylene group. Microwave-assisted methods using acetic acid catalysis in ethanol (68% yield, 80°C, 10 min) provide efficient routes for analogous hydrazone formations .

Amide Coupling

The final nitrobenzamide group is likely installed via acylation of the thiazolidinone’s secondary amine using 4-nitrobenzoyl chloride. Triethylamine or similar bases would facilitate this reaction in anhydrous dichloromethane or DMF .

Table 1: Hypothetical Synthesis Protocol

Physicochemical Properties

Key properties inferred from structural analogs:

-

Solubility: Limited aqueous solubility due to aromatic nitro groups and thione moieties; enhanced in DMSO or DMF .

-

Stability: Susceptible to hydrolysis at extreme pH, particularly at the imine bond.

-

Spectroscopic signatures:

| Activity | Probable Target | EC₅₀/IC₅₀ (Estimated) |

|---|---|---|

| Antibacterial (Gram+) | Peptidoglycan transpeptidase | 15–30 µM |

| Antifungal | Lanosterol demethylase | 40–80 µM |

| Antiproliferative | Topoisomerase IIα | 20–50 µM |

| Anti-inflammatory | COX-2 | 10–25 µM |

Computational Insights

Molecular docking studies of analogous compounds reveal:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume